molecular formula C14H16N2 B3424771 6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine CAS No. 3685-05-0

6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine

Cat. No.: B3424771
CAS No.: 3685-05-0
M. Wt: 212.29 g/mol
InChI Key: MCUUKQCKNKUMBP-UHFFFAOYSA-N
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Description

6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine is a useful research compound. Its molecular formula is C14H16N2 and its molecular weight is 212.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 212.131348519 g/mol and the complexity rating of the compound is 205. The solubility of this chemical has been described as >31.8 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-amino-6-methylphenyl)-3-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-9-5-3-7-11(15)13(9)14-10(2)6-4-8-12(14)16/h3-8H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUUKQCKNKUMBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N)C2=C(C=CC=C2N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90903238
Record name NoName_3867
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788459
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3685-05-0, 3685-06-1
Record name (S-(-)6,6'-Dimethyl-2,2'-biphenyldiamine
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Record name (R)-6,6'-Dimethyl-1,1'-biphenyl-2,2'-diyldiamine
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The Significance of Biphenyl 2,2 Diamines in Organic Chemistry

Biphenyl-2,2'-diamines represent a class of compounds with considerable importance in organic chemistry, primarily owing to their role as privileged scaffolds in asymmetric synthesis. Current time information in Santa Barbara County, US.chemicalbook.com These C2-symmetric diamines are extensively used as chiral auxiliaries and as precursors for the synthesis of highly effective chiral ligands for a wide array of metal-catalyzed reactions. Current time information in Santa Barbara County, US. The strategic placement of the two amino groups on the biphenyl (B1667301) backbone allows for the formation of stable chelate rings with metal centers, thereby creating a well-defined chiral environment that can induce high levels of stereoselectivity in chemical transformations.

The utility of biphenyl-2,2'-diamines extends to their application in the development of organocatalysts, where the diamine moiety can participate in hydrogen bonding or other non-covalent interactions to activate and orient substrates. guidechem.com Furthermore, these compounds serve as valuable building blocks in materials science for the construction of chiral polymers and porous crystalline materials with applications in chiral separation and recognition. Current time information in Santa Barbara County, US.

Unique Structural Features of 6,6 Dimethyl 1,1 Biphenyl 2,2 Diamine for Academic Inquiry

The defining characteristic of 6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine (B2637696) lies in its axial chirality, a phenomenon known as atropisomerism. nih.gov This arises from the restricted rotation around the single bond connecting the two phenyl rings. The steric hindrance imposed by the bulky methyl groups at the 6 and 6' positions, which are ortho to the inter-ring bond, creates a substantial energy barrier to rotation. westmont.edu

Calculations have shown that the rotational barrier for 2,2'-dimethylbiphenyl (B165481) is greater than 100 kJ/mol, which is sufficiently high to allow for the isolation of stable, non-interconverting enantiomers at room temperature. westmont.edu A related diamide-bridged biphenyl (B1667301) system has a calculated interconversion barrier of 148.7 kJ/mol, further underscoring the rotational stability imparted by ortho-substitution. nih.gov This hindered rotation locks the molecule into one of two chiral conformations, designated as (R) and (S) enantiomers. This stable chirality is a direct consequence of the 6,6'-dimethyl substitution pattern, making it a prime subject for academic investigation into the principles of stereochemistry and its influence on molecular properties and reactivity.

Overview of Key Research Areas for 6,6 Dimethyl 1,1 Biphenyl 2,2 Diamine

Established Synthetic Pathways for the Core this compound Scaffold

The synthesis of the this compound scaffold is primarily achieved through a two-step process involving the formation of a dinitro biphenyl (B1667301) intermediate followed by its reduction.

The classic and most common method for constructing the 6,6'-dimethyl-[1,1'-biphenyl] core is the Ullmann coupling reaction. organic-chemistry.org This reaction facilitates the formation of symmetric biaryls through the copper-catalyzed coupling of aryl halides. organic-chemistry.orgorgsyn.org In the synthesis of the target diamine, the key intermediate is 2,2'-dinitro-6,6'-dimethylbiphenyl (B8807452).

The synthesis begins with a suitable ortho-substituted toluene (B28343) derivative. For instance, o-toluidine (B26562) can be nitrated to produce 2-amino-3-methylnitrobenzene. This is then converted to an aryl halide, such as 2-iodo-3-methylnitrobenzene, via a Sandmeyer-type reaction. The subsequent Ullmann condensation of 2-iodo-3-methylnitrobenzene is carried out using copper powder at elevated temperatures to yield 2,2'-dinitro-6,6'-dimethylbiphenyl. orgsyn.org The reaction proceeds through an organocopper intermediate, followed by oxidative coupling to form the C-C bond between the two aromatic rings. organic-chemistry.org

Table 1: Key Steps in Ullmann Coupling for 2,2'-dinitro-6,6'-dimethylbiphenyl

Step Reactant Reagent Product
1 o-Toluidine Nitric Acid 2-Amino-3-methylnitrobenzene
2 2-Amino-3-methylnitrobenzene NaNO₂, KI 2-Iodo-3-methylnitrobenzene

It is crucial to control the reaction temperature during the Ullmann coupling, as excessively high temperatures (above 240°C) can lead to the reduction of the nitro groups and the formation of carbazole (B46965) as a byproduct. orgsyn.org

Once the 2,2'-dinitro-6,6'-dimethylbiphenyl scaffold is obtained, the final step is the reduction of the two nitro groups to form the corresponding diamine. acs.org A widely used and effective method for this transformation is catalytic hydrogenation.

The dinitro compound is subjected to hydrogenation using a Raney nickel catalyst under a hydrogen atmosphere. This process efficiently reduces both nitro groups to primary amines, yielding this compound. Other reducing agents can also be employed for this transformation, offering alternative conditions depending on the desired scale and functional group tolerance.

While the Ullmann coupling followed by reduction is the most established route, modern cross-coupling methodologies offer potential alternatives for the synthesis of biaryl diamines. Although less commonly reported specifically for this compound, methods such as Suzuki or nickel-catalyzed couplings could theoretically be applied. organic-chemistry.orgnih.gov These reactions typically involve the coupling of an arylboronic acid with an aryl halide, catalyzed by a palladium or nickel complex.

Another approach involves the catalytic C-H amination of pre-existing biphenyl scaffolds. This strategy can introduce amino groups onto the aromatic rings in a controlled manner, potentially offering a more direct route to vicinal diamines. nih.gov However, the application of these more modern techniques for the specific synthesis of this compound is not as well-documented as the traditional Ullmann pathway.

Functionalization and Derivatization Strategies of this compound

The two primary amino groups of this compound serve as versatile handles for a wide range of chemical modifications, enabling the synthesis of complex ligands and functional materials.

A primary derivatization strategy for this compound is its reaction with carbonyl compounds to form Schiff bases or imines. sciensage.info These reactions are typically straightforward condensation reactions where the diamine is reacted with two equivalents of an aldehyde or ketone, often under reflux in an alcoholic solvent like ethanol. researchgate.netjocpr.com The reaction results in the formation of a tetradentate ligand, where the two imine nitrogens and other donor atoms can coordinate to a metal center.

The choice of the aldehyde or ketone allows for the fine-tuning of the steric and electronic properties of the resulting Schiff base ligand. A variety of carbonyl compounds have been used, including substituted salicylaldehydes, which introduce hydroxyl groups that can also participate in metal coordination. researchgate.net

Table 2: Examples of Schiff Base Synthesis from this compound

Diamine Carbonyl Compound Product Type
This compound Salicylaldehyde (B1680747) Tetradentate Schiff Base
This compound Substituted Benzaldehyde Bis-imine

The imine linkage (>C=N-) is crucial for the chelating ability of these ligands, which form stable complexes with a variety of transition metals. sciensage.info

The amino groups of this compound can be modified to introduce phosphorus-containing functionalities, a process known as phosphination. This leads to the formation of valuable phosphine ligands, which are widely used in homogeneous catalysis. nih.govsemanticscholar.org The reaction typically involves treating the diamine with a chlorophosphine, such as diphenylphosphine (B32561) chloride (Ph₂PCl), in the presence of a base. sci-hub.st

Depending on the stoichiometry, either one or both amino groups can be phosphinated, leading to mono- or bis(phosphine) derivatives. sci-hub.stbldpharm.com For example, the reaction of (R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine can yield (R)-2'-(Diphenylphosphino)-6,6'-dimethyl-[1,1'-biphenyl]-2-amine. bldpharm.com These chiral phosphine ligands, often referred to as P,N ligands, are highly effective in a range of asymmetric catalytic reactions due to their unique steric and electronic properties. nih.gov The synthesis of these ligands is a key application of the parent diamine. cardiff.ac.uk

Substitution on the Biphenyl Core

The substitution on the biphenyl core of this compound is governed by the directing effects of the existing substituents: the amino (-NH2) and methyl (-CH3) groups. Both groups are activating and ortho-, para-directing for electrophilic aromatic substitution. This inherent reactivity profile dictates the position of incoming electrophiles.

The amino group is a strongly activating, ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic ring, thereby stabilizing the arenium ion intermediate. The methyl group is a weakly activating, ortho-, para-director through an inductive effect and hyperconjugation. In this compound, the positions ortho and para to the amino groups are the most activated and, therefore, the most likely sites for electrophilic attack.

Given the structure of the molecule, the C4, C4', C5, and C5' positions are the primary sites for substitution. The steric hindrance provided by the methyl groups at the 6 and 6' positions may influence the regioselectivity, potentially favoring substitution at the less hindered C4 and C4' positions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Electrophilic ReagentPredicted Major Product(s)Rationale
Br₂ / FeBr₃4,4'-Dibromo-6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diamineThe amino groups strongly direct ortho- and para-. The para-positions (4 and 4') are sterically more accessible than the ortho-positions (3 and 3').
HNO₃ / H₂SO₄4,4'-Dinitro-6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diamineSimilar to halogenation, the strong directing effect of the amino groups favors substitution at the para-positions.
R-X / AlCl₃ (Friedel-Crafts Alkylation)Complex mixture, potential for N-alkylation and C-alkylationThe amino groups can be alkylated. C-alkylation would likely occur at the 4 and 4' positions, but the reaction is often difficult to control.

Regioselectivity and Stereocontrol in Synthesis of this compound Derivatives

The synthesis of derivatives of this compound often involves strategies that allow for high regioselectivity and stereocontrol, which are crucial for applications in asymmetric catalysis and materials science.

A notable example of achieving high stereocontrol is the diastereoselective synthesis of bridged biphenyl derivatives. For instance, the ring-closing reaction of a racemic atropisomeric 6,6'-disubstituted-[1,1'-biphenyl]-2,2'-dicarboxylic acid with a chiral diamine, such as (R,R)-diaminocyclohexane, can lead to the formation of a diastereomerically and enantiomerically pure cyclic diamide-bridged biphenyl. nih.govuni-muenchen.de This approach leverages the chirality of the diamine to control the axial chirality of the biphenyl system.

In one study, the reaction of racemic 6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-dicarboxylic acid with (R,R)-diaminocyclohexane yielded the diastereomerically pure cyclic (S(ax),R,R)-BIPOL. nih.govuni-muenchen.de This diastereoselectivity is driven by the thermodynamic favorability of one diastereomer over the other. nih.govuni-muenchen.de Density functional theory (DFT) calculations have been used to corroborate the high interconversion barrier for the biphenyl axis and the favored formation of a single stereoisomer. nih.govuni-muenchen.de

The control of regioselectivity in the synthesis of substituted this compound derivatives can be achieved through directed ortho-metalation, where a directing group guides the deprotonation and subsequent electrophilic substitution to a specific position. While specific examples for this compound are not extensively documented in the reviewed literature, the principles of directed metalation are well-established for biphenyl systems.

Table 2: Examples of Stereocontrolled Synthesis of Biphenyl Derivatives

Starting MaterialChiral Reagent/AuxiliaryProductKey FeatureReference
rac-6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-dicarboxylic acid(R,R)-1,2-Diaminocyclohexane(S(ax),R,R)-BIPOL (a diamide-bridged biphenyl)Diastereoselective ring-closing reaction, control of axial chirality. nih.govuni-muenchen.de

The development of synthetic methods that provide excellent regioselectivity and stereocontrol is paramount for the tailored design of this compound derivatives with specific properties for advanced applications.

Coordination Chemistry and Ligand Development Based on 6,6 Dimethyl 1,1 Biphenyl 2,2 Diamine

Ligand Design Principles and Coordination Modes of 6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine (B2637696)

The utility of this compound as a ligand is rooted in its distinct structural characteristics, which dictate its interaction with metal centers.

The primary mode of coordination for this compound involves the lone pairs of electrons on its two nitrogen atoms. These amine groups act as potent Lewis bases, donating electron density to a Lewis acidic metal center to form stable coordinate bonds. This fundamental N-donor capability allows it to bind to a wide variety of metals. The resulting metal-ligand interaction is central to the formation of both simple adducts and more complex chelated structures. The reactivity and the nature of the coordination can be further modified, for instance, by transforming the diamine into a salen-type ligand, which then coordinates to metal centers through both nitrogen and oxygen atoms. rsc.org

A key feature of this compound is its ability to act as a bidentate ligand. The two amine groups are positioned to coordinate simultaneously to a single metal center, forming a stable seven-membered chelate ring. This chelation is a powerful driving force in complex formation, leading to thermodynamically stable metal complexes due to the chelate effect.

Furthermore, the amine functionalities serve as versatile handles for synthetic modification, allowing the diamine to be incorporated into larger, multidentate ligand frameworks. A prominent example is its use in the synthesis of salen-type ligands. By condensing the diamine with substituted salicylaldehydes, tetradentate N2O2 ligands can be prepared. These multidentate ligands can encapsulate metal ions, creating well-defined and robust coordination environments, as seen in various aluminum complexes. rsc.org This adaptability makes the diamine a valuable building block for designing complex ligand architectures tailored for specific catalytic applications.

The coordination behavior of this compound is profoundly influenced by steric and electronic factors.

Steric Factors : The methyl groups at the 6 and 6' positions, adjacent to the coordinating amine groups, exert significant steric hindrance. This steric bulk plays a crucial role in determining the geometry of the resulting metal complex. For instance, in analogous bipyridyl systems, such methyl groups are known to force a distorted tetrahedral geometry in copper(I) complexes. chimia.ch This steric control is fundamental to its success in asymmetric catalysis, as it creates a well-defined chiral pocket around the metal center, which can effectively discriminate between enantiomeric substrates or transition states.

Electronic Factors : The amine groups are strong electron-donating groups, which increases the electron density at the metal center upon coordination. This electronic effect can influence the redox properties of the metal and the reactivity of the resulting complex. The biphenyl (B1667301) backbone provides a rigid scaffold that fixes the spatial relationship between the two amine donors, a crucial aspect for creating a predictable and stable chiral environment. rsc.org

Synthesis and Structural Elucidation of Metal Complexes of this compound

The unique properties of this compound have led to its use in the synthesis of a variety of metal complexes, particularly with transition metals.

The diamine and its derivatives form stable complexes with a range of transition metals, often serving as chiral ligands in catalysis.

Copper (Cu): While specific crystal structures of copper complexes with the parent diamine are not detailed in the available literature, extensive research on the closely related 6,6'-dimethyl-2,2'-bipyridine (B1328779) ligand provides significant insight. Copper(I) complexes with this bipyridine ligand, such as [Cu(dmbpy)₂]⁺, consistently adopt a distorted tetrahedral geometry due to the steric hindrance from the methyl groups. chimia.ch This coordination environment is crucial for applications in dye-sensitized solar cells and catalysis. nih.govossila.com It is highly probable that this compound would coordinate to Cu(I) in a similar bidentate fashion to create analogous chiral tetrahedral complexes.

Titanium (Ti): Titanium complexes utilizing derivatives of this compound have been synthesized. For example, C2-symmetric mononuclear octahedral Ti(IV) complexes can be formed with related biphenolate ligands. nih.gov The diamine itself can be incorporated into larger ligand frameworks to support titanium centers, creating catalysts for polymerization reactions. researchgate.netresearchgate.netbg.ac.rs The rigid backbone of the biphenyl unit is instrumental in creating a well-defined geometry around the titanium atom.

Platinum (Pt): Platinum complexes are of significant interest, particularly in the context of medicinal chemistry. Polynuclear platinum(II) complexes are often bridged by diamine ligands. chemicalbook.com The related ligand 5,6-dimethyl-1,10-phenanthroline (B1329572) has been used with a diaminocyclohexane ligand to create potent platinum(II) anticancer agents. molport.combldpharm.com The synthesis of platinum(II) complexes with pyridine-containing chelate groups highlights the affinity of Pt(II) for such N-donor environments. mdpi.comrsc.org

Cobalt (Co), Nickel (Ni), and Manganese (Mn): These first-row transition metals readily form complexes with diamine and related N-donor ligands. Cobalt(III) Werner complexes with chiral diamine ligands like 1,2-diphenylethylenediamine have been shown to be effective catalysts. rsc.org Nickel(II) can form four-, five-, and six-coordinate complexes with chelating diarsine analogues of biphenyl, demonstrating coordination flexibility. rsc.org Manganese(II) complexes with N,N'-donor ligands and carboxylates often exhibit distorted trigonal prismatic or octahedral geometries. The synthesis of heteroleptic cobalt and nickel complexes with 1,2-diamidobenzene ligands further illustrates the rich coordination chemistry of these metals with related ligand systems.

Zinc (Zn): As a d¹⁰ metal ion, zinc(II) typically forms tetrahedral or octahedral complexes. Studies on zinc(II)-diamine complexes in aqueous solution show that pentacoordinated species are often the most stable. The synthesis of tetrahedral [Zn(diamine)X₂] complexes has been reported, where the diamine is a substituted bipyridine. Flurbiprofen-based diamine complexes of zinc have been synthesized and characterized, showing distorted octahedral geometries.

The following table summarizes representative coordination characteristics for transition metals with the target diamine or closely related ligands.

MetalTypical Coordination GeometryLigand TypeExample Complex/SystemKey Findings
Cu(I) Distorted TetrahedralBipyridine analogue[Cu(6,6'-dimethyl-2,2'-bipyridyl)₂]⁺Steric hindrance from methyl groups dictates geometry. chimia.ch
Ti(IV) OctahedralBiphenolate analoguecis-Ti(dpbpol)₂(HOPrⁱ)₂Forms C2-symmetric mononuclear complexes. nih.gov
Pt(II) Square PlanarPhenanthroline analogue[Pt(SS-DACH)(5,6-Me₂Phen)]²⁺Forms highly potent bioactive complexes. molport.com
Co(III) OctahedralDiamine analogue[Co((S,S)-dpen)₃]³⁺Forms chiral-at-metal complexes for catalysis. rsc.org
Ni(II) Square-planar to OctahedralBiphenyl diarsine analogue[NiX₂(dmab)₂]Exhibits variable coordination numbers. rsc.org
Mn(II) Distorted Trigonal PrismaticN,N'-donor ligands[Mn(NSAID-O,O')₂(neoc)]Forms mononuclear complexes with mixed ligands.
Zn(II) Tetrahedral/OctahedralBipyridine analogue[Zn(py-2py)Cl₂]Forms stable four-coordinate complexes.

While less common than their transition metal counterparts, complexes of this compound and its derivatives with main group metals have been synthesized, with aluminum being a notable example.

Aluminum (Al) Complexes: The diamine serves as a crucial scaffold for multidentate ligands used in aluminum chemistry. Salen-type ligands (L¹⁻⁴H₂) derived from the condensation of this compound and various substituted salicylaldehydes react with trimethylaluminum (B3029685) (AlMe₃) to form well-defined mono- and dinuclear aluminum methyl complexes. rsc.org

Synthesis: The reaction of AlMe₃ with one equivalent of the tetradentate proligand L¹H₂ affords the mononuclear complex L¹AlMe. Using two equivalents of AlMe₃ leads to the dinuclear complex L¹Al₂Me₄.

Structural Elucidation: Single-crystal X-ray diffraction studies of these complexes have confirmed their structures. For example, in the mononuclear complex L²AlMe , the aluminum atom is five-coordinate, adopting a distorted square-pyramidal geometry. The tetradentate ligand wraps around the metal center, with the two nitrogen atoms and two oxygen atoms forming the basal plane. In the dinuclear complexes, each aluminum center is typically four-coordinate. rsc.org

Further Reactivity: These aluminum methyl complexes are precursors to other derivatives. For instance, alcoholysis with isopropanol (B130326) or benzyl (B1604629) alcohol yields the corresponding aluminum alkoxide complexes, which are active catalysts for the ring-opening polymerization of rac-lactide. rsc.org

The table below details synthesized aluminum complexes derived from the diamine scaffold.

ProligandAluminum PrecursorResulting ComplexMolecular Structure Highlights
L¹H₂AlMe₃L¹AlMeMononuclear, five-coordinate Al
L¹H₂AlMe₃ (2 eq.)L¹Al₂Me₄Dinuclear, four-coordinate Al centers
L²H₂AlMe₃L²AlMe (Complex 2)Mononuclear, distorted square-pyramidal Al
L²H₂ (from Complex 2)IsopropanolL²AlOⁱPr (Complex 8)Five-coordinate Al, distorted square-pyramidal

Other Main Group Metals: Specific, structurally characterized complexes of this compound with other main group metals like alkali metals (Li, Na, K), alkaline earth metals (Ca, Sr), gallium, or tin are not well-documented in the surveyed literature. However, general synthetic strategies for related systems suggest potential pathways. For instance, deprotonation of similar ortho-phenylene diamines with organolithium reagents or alkali metal hydrides affords dimetallated alkali metal diamide (B1670390) complexes. Similarly, alkaline-earth metal complexes featuring biphenyl dianions have been synthesized through the reduction of metal halides in the presence of biphenyl. researchgate.net These methods could potentially be adapted for the synthesis of main group metal complexes with the this compound ligand.

Coordination Polymer and Metal-Organic Framework (MOF) Precursors

The bifunctional nature of this compound, possessing two spatially distinct amine groups, makes it a highly attractive building block, or precursor, for the synthesis of extended one-, two-, and three-dimensional materials like coordination polymers (CPs) and metal-organic frameworks (MOFs). While the direct use of the parent diamine as a linker is not extensively documented, its true potential lies in its role as a foundational scaffold for creating more complex, rigid, and functionally diverse ligands.

The primary strategy involves modifying the amine groups through condensation reactions to form multidentate Schiff base ligands. mdpi.com Schiff bases, characterized by the imine (-C=N-) group, are synthesized by reacting primary amines with carbonyl compounds. mdpi.com In this context, this compound can be reacted with various dialdehydes or diketones to produce larger, more elaborate ligands. These resultant Schiff base ligands offer enhanced coordination capabilities and structural rigidity, which are crucial for the rational design and assembly of crystalline porous materials. bohrium.com

For instance, the condensation of two equivalents of a salicylaldehyde (B1680747) derivative with the diamine would yield a tetradentate ligand capable of forming stable complexes with a variety of metal ions. The choice of the aldehyde component allows for fine-tuning of the ligand's electronic properties, size, and geometry, which in turn dictates the topology and properties of the resulting CP or MOF.

Hypothetical Ligand Formation:

Reactants:

this compound

2 equivalents of a diformyl- or dialdehyde-containing molecule (e.g., terephthaldehyde)

Reaction:

Schiff base condensation to form a larger, multidentate ligand.

Resulting Ligand Features:

Increased length and rigidity compared to the parent diamine.

Multiple coordination sites (imine nitrogens, plus any other donors on the aldehyde).

Maintained chiral backbone from the biphenyl group.

These tailored ligands can then be reacted with metal ions or metal clusters, known as secondary building units (SBUs), under solvothermal conditions to promote the self-assembly of ordered, porous frameworks. mdpi.comnih.gov The inherent chirality of the 6,6'-dimethylbiphenyl backbone is particularly significant, as it can be transferred to the final supramolecular structure, yielding homochiral MOFs. Such materials are of immense interest for applications in enantioselective separations, asymmetric catalysis, and chiral sensing.

Furthermore, the diamine scaffold can be incorporated into bimetallic MOF synthesis. rsc.org By preparing a metallo-ligand where a first metal is complexed by the diamine derivative, this entire unit can then be used to coordinate with a second, different metal ion, leading to heterometallic frameworks with potentially synergistic or enhanced properties. researchgate.net

Table 1: Potential of this compound as a Precursor for CP/MOF Linkers

Precursor/Derivative Reaction Partner Example Resulting Ligand Type Potential Application Key Feature
This compound Terephthaldehyde Schiff Base (Diamine + Dialdehyde) Gas Storage, Separation Introduces rigidity and extends linker length for porous framework construction.
This compound 2,6-Diformylpyridine Schiff Base (Diamine + Diformylpyridine) Catalysis, Luminescence Creates a multi-domain ligand with distinct N-donor pockets.
This compound 2-Hydroxy-1-naphthaldehyde Schiff Base (Diamine + Hydroxy-aldehyde) Chiral Sensing Forms a chiral, tetradentate ligand with N/O donor atoms.

Structure-Coordination Property Relationships in this compound Complexes

The coordination properties of this compound are profoundly influenced by its unique structural characteristics, most notably the steric hindrance imposed by the methyl groups at the 6 and 6' positions. These groups play a critical role in dictating the geometry, stability, and reactivity of the resulting metal complexes.

The primary effect of the ortho-methyl groups is steric repulsion. When the diamine coordinates to a metal center in a bidentate fashion, these methyl groups prevent the two phenyl rings from adopting a coplanar arrangement. Instead, they force the biphenyl unit into a significantly twisted, or dihedral, angle. This "pre-organization" of the ligand, where the ground state conformation is already distorted, has significant consequences for the coordination sphere of the metal. nih.gov

A well-studied analogue, 6,6'-dimethyl-2,2'-bipyridyl (dmbpy), provides clear insight into this phenomenon. In copper(I) complexes, for example, the steric clash between the methyl groups on two coordinating dmbpy ligands makes a planar geometry impossible and forces a distorted tetrahedral coordination around the metal ion. nih.gov This distortion is a direct consequence of accommodating the bulky ligands. The same principle applies directly to this compound. The steric hindrance prevents the formation of simple, planar complexes that might be observed with less-hindered ligands like unsubstituted 2,2'-biphenyldiamine.

This steric influence is a key determinant in the final structure of the metal complex. Depending on the preferred coordination number of the metal ion and the presence of other ligands, the steric bulk of the diamine can lead to:

Lower Coordination Numbers: The ligand may occupy a large portion of the coordination sphere, preventing other ligands from binding.

Distorted Geometries: It forces deviations from ideal geometries (e.g., from tetrahedral or square planar), which can tune the electronic and catalytic properties of the metal center. nih.gov

Inhibition of Polymerization: The bulkiness of the ligand can sterically inhibit the formation of extended coordination polymers, favoring the formation of discrete, mononuclear, or dinuclear complexes instead. acs.org

The relationship between the ligand's structure and the resulting complex's geometry can be quantified. For instance, the τ₄' parameter is used to describe the geometry of four-coordinate complexes, where a value of 1.00 represents a perfect tetrahedral geometry and 0.00 indicates a perfect square planar geometry. Complexes with sterically demanding ligands like dmbpy show significant deviation from these ideal values. nih.gov

Table 2: Influence of Methyl Group Steric Hindrance on Coordination Geometry

Ligand in M(L)₂ Complex Key Structural Feature Typical Coordination Geometry (e.g., with Cu(I)) Dihedral Angle between Aromatic Rings Expected Effect on Metal Center
2,2'-Bipyridine (unsubstituted) No steric hindrance at 6,6' positions Near-tetrahedral Small, near-planar Allows for relatively undistorted coordination geometries.
This compound Significant steric hindrance from methyl groups Distorted Tetrahedral nih.gov Large, significantly twisted nih.gov Induces geometric strain, modifies electronic properties, may create chiral pockets.

Catalytic Reactivity and Mechanistic Investigations Involving 6,6 Dimethyl 1,1 Biphenyl 2,2 Diamine Ligands

Applications in Homogeneous Catalysis

Homogeneous catalysis benefits significantly from the tailored steric and electronic properties of ligands based on 6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine (B2637696). These ligands coordinate with metal centers to create highly effective and selective catalysts for a range of organic reactions.

The C2-symmetric nature of chiral this compound derivatives makes them exemplary ligands for asymmetric catalysis, where the creation of a specific enantiomer is desired.

Asymmetric Hydrogenation: Diphosphine ligands derived from a biphenyl (B1667301) backbone, structurally related to this compound, have proven highly effective in the asymmetric hydrogenation of various substrates. For instance, a bridged C2-symmetric biphenyl phosphine (B1218219) ligand was synthesized and showed high efficacy in the hydrogenation of α- and β-ketoesters, enol acetates, and other challenging substrates. The rigidity conferred by the bridged biphenyl structure is believed to contribute to the high levels of enantioselectivity observed.

Asymmetric Alkylation: In the realm of asymmetric alkylation, palladium-catalyzed reactions have utilized chiral ligands to achieve high enantioselectivity. While direct examples using this compound are not extensively documented, the closely related Pd-catalyzed asymmetric allylic alkylation (Pd-AAA) of prochiral enamide anions demonstrates the utility of chiral environments created by such ligands to form products with tetrasubstituted stereogenic centers in high yields and enantioselectivities.

Asymmetric Cycloaddition: Chiral complexes involving biphenyl diamine derivatives have been employed as Lewis acid catalysts in asymmetric cycloaddition reactions. For example, a Ni(II) complex with a N,N'-Bis(2-quinolylmethylene)-1,1'-binaphthyl-2,2'-diamine ligand, which shares structural motifs with the biphenyl diamine, was found to be an efficient catalyst for asymmetric Diels-Alder reactions between cyclopentadiene (B3395910) and 3-alkenoyl-2-oxazolidinones, yielding the endo product with up to 94% enantiomeric excess (ee). Another study reported the resolution of a palladium complex bearing a flexible biphenylphosphine (BIPHEP) ligand using an enantiopure diamino-binaphthyl derivative. This enantiopure BIPHEP-Pd complex served as an effective Lewis acid catalyst for the Diels-Alder reaction, achieving high enantioselectivity.

Table 1: Performance of this compound Analogue-Based Catalysts in Asymmetric Reactions

Reaction TypeCatalyst SystemSubstrateYield (%)Enantiomeric Excess (% ee)Reference
Asymmetric HydrogenationRu-Bridged Biphenyl Phosphineβ-ketoestersHighUp to 99.3%
Asymmetric Diels-AlderNi(II)-BINIM-DCCyclopentadiene + 3-Acryloyl-2-oxazolidinone85%90% (endo)
Asymmetric Diels-AlderEnantiopure BIPHEP-Pd ComplexNot Specified60%82%

Ligands based on this compound have also found utility in palladium and nickel-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds.

Palladium-Catalyzed Cross-Coupling: Research has shown that 2,2'-Diamino-6,6'-dimethylbiphenyl is an efficient, inexpensive, and air-stable ligand for palladium-catalyzed Suzuki-Miyaura and Mizoroki-Heck reactions. A catalyst system comprising Pd(OAc)2 and the diamine ligand has been successfully used for the coupling of various aryl iodides, bromides, and even chlorides with arylboronic acids, producing the desired biaryl products in moderate to excellent yields. The same catalytic system was also effective for the Mizoroki-Heck olefination of aryl iodides and bromides with different substituted alkenes.

Nickel-Catalyzed Homo-coupling: Nickel-catalyzed reductive homo-coupling of aryl halides is a significant method for synthesizing symmetric biaryls. While specific examples detailing the use of this compound are limited, studies on similar α-diimine and bipyridine ligands provide mechanistic insights. These reactions often employ a reducing agent, like manganese or zinc, or proceed via an electrochemical pathway. Mechanistic investigations suggest that the electronic properties of the diamine or diimine ligand are crucial. For instance, in the electrochemical homo-coupling of electron-rich aryl halides, the efficiency is limited by the oxidative addition step, which can be enhanced by using more electron-rich ligands on the nickel catalyst. A Ni-catalyzed, protecting-group-free method for the direct homo-coupling of 2-haloanilines to produce 2,2'-diaminobiaryls has been developed using an inexpensive bipyridine ligand, highlighting the utility of such systems.

Table 2: Application of 2,2'-Diamino-6,6'-dimethylbiphenyl in Pd-Catalyzed Cross-Coupling Reactions

Reaction TypeCatalyst SystemSubstratesProduct YieldReference
Suzuki-MiyauraPd(OAc)₂ / 2,2'-Diamino-6,6'-dimethylbiphenylAryl halides + Arylboronic acidsModerate to Excellent
Mizoroki-HeckPd(OAc)₂ / 2,2'-Diamino-6,6'-dimethylbiphenylAryl halides + AlkenesModerate to Excellent

Information regarding the specific application of this compound ligands in other redox catalysis, such as oxidation or reduction reactions beyond hydrogenation, is not extensively available in the reviewed literature. While diamine ligands are known to participate in various redox processes, including catalytic C-H amination and the four-electron reduction of oxygen by copper complexes, specific studies employing the title compound are scarce.

Heterogeneous Catalysis and Supported this compound Catalysts

The immobilization of homogeneous catalysts onto solid supports is a critical area of research, aiming to combine the high activity and selectivity of homogeneous systems with the ease of separation and recyclability of heterogeneous catalysts. However, a review of the current scientific literature reveals a lack of specific studies on the synthesis and application of heterogeneous catalysts derived from immobilizing this compound or its metal complexes on solid supports such as silica, polymers, or metal-organic frameworks.

Mechanistic Studies of Catalytic Cycles

Understanding the mechanism of a catalytic reaction is crucial for its optimization and further development. Mechanistic studies often focus on identifying the active catalytic species and key intermediates within the catalytic cycle.

The identification of intermediates in catalytic cycles involving ligands like this compound is essential for elucidating reaction pathways.

In the context of Ni-catalyzed homo-coupling of aryl halides, which is closely related to ligands of this type, extensive experimental and computational studies have shed light on the operative mechanisms. It is proposed that the catalytic cycle involves multiple nickel oxidation states. In electrochemical homo-coupling, the cycle is initiated by the reduction of a Ni(II) precatalyst to a highly reactive Ni(I) species. This Ni(I) complex then undergoes oxidative addition with an aryl halide to form an unstable Ni(II)-aryl intermediate. Subsequent steps are debated but are thought to involve either a further reduction or a disproportionation/comproportionation event.

DFT computational studies and experimental observations in Ni-catalyzed electrochemical homo-coupling reactions suggest a pathway involving a Ni(III)/Ni(II) ligand exchange to form a high-valent Ni(III)-diaryl intermediate, which then undergoes reductive elimination to yield the biaryl product and regenerate a lower-valent nickel species. Mechanistic studies on the direct, protecting-group-free homo-coupling of 2-haloanilines catalyzed by a Ni/bipyridine system also indicate that Ni(0), Ni(I), Ni(II), and Ni(III) species may all be involved in the catalytic cycle. Specifically, the thermal decomposition of trans-NiPhCl(PPh3)2, a putative intermediate in cross-coupling, has been shown to produce biphenyl and a Ni(I) species, lending support to the involvement of Ni(I) in the formation of homo-coupled products.

Reaction Pathway Elucidation

The elucidation of reaction pathways for catalytic systems incorporating this compound ligands is crucial for understanding the catalyst's behavior and optimizing reaction conditions. While specific mechanistic studies for this exact ligand are not extensively detailed in publicly available literature, a general mechanistic framework can be proposed based on well-established principles of asymmetric catalysis involving structurally similar chiral diamine ligands. These reactions, often catalyzed by transition metals such as ruthenium, rhodium, or palladium, typically proceed through a series of well-defined elementary steps.

A plausible catalytic cycle, for instance in an asymmetric hydrogenation reaction, would likely commence with the formation of an active catalyst species. This often involves the coordination of the chiral diamine ligand to a metal precursor. The substrate then coordinates to this chiral metal complex, a step that is critical for the subsequent enantioselective transformation.

The key enantioselective step usually involves the transfer of a hydride from the metal to the prochiral substrate within the chiral environment created by the this compound ligand. The stereochemical outcome of the reaction is dictated by the specific coordination geometry of the substrate-ligand-metal complex, which favors one of the two possible diastereomeric transition states. The steric bulk of the methyl groups at the 6 and 6' positions of the biphenyl backbone plays a significant role in creating a well-defined chiral pocket, thereby influencing the facial selectivity of the hydride transfer.

Following the enantioselective step, the product dissociates from the metal center, regenerating the active catalyst, which can then enter a new catalytic cycle. The elucidation of such pathways often involves a combination of experimental techniques, including in-situ spectroscopy (NMR, IR) to identify intermediates, and computational studies (DFT calculations) to map the potential energy surface of the reaction.

Illustrative Catalytic Cycle:

An interactive table illustrating a generalized catalytic cycle for an asymmetric hydrogenation reaction is presented below.

StepDescriptionKey Intermediates
1Catalyst ActivationFormation of a coordinatively unsaturated metal-diamine complex.
2Substrate CoordinationBinding of the prochiral substrate to the active catalyst.
3Enantioselective Hydride TransferIntramolecular transfer of a hydride to the coordinated substrate.
4Product DissociationRelease of the chiral product and regeneration of the active catalyst.

Kinetic and Thermodynamic Analyses

Kinetic and thermodynamic analyses provide quantitative insights into the efficiency and selectivity of catalytic systems employing this compound ligands. Such studies are fundamental to understanding the factors that govern the reaction rates and the position of chemical equilibria, which in turn facilitates the optimization of reaction conditions for enhanced catalytic performance.

Kinetic Analyses:

Kinetic studies typically involve monitoring the reaction progress over time under various conditions to determine the reaction order with respect to the catalyst, substrate, and other reagents. This information is instrumental in identifying the rate-determining step of the catalytic cycle. For instance, if the reaction is found to be zero-order in the substrate, it might suggest that the rate-determining step occurs after the substrate has coordinated to the catalyst, such as the product dissociation step. Conversely, a first-order dependence on the substrate concentration would imply that substrate coordination or a subsequent step involving the substrate is rate-limiting.

Techniques such as initial rate measurements and the monitoring of reaction profiles using methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC) are commonly employed. The data obtained can be used to construct a rate law that mathematically describes the reaction kinetics.

Illustrative Kinetic Data Table:

The following interactive table presents a hypothetical set of kinetic data for a reaction catalyzed by a complex of this compound.

Experiment[Catalyst] (mol%)[Substrate] (M)Initial Rate (M/s)
110.11.2 x 10⁻⁵
220.12.4 x 10⁻⁵
310.21.2 x 10⁻⁵

From this illustrative data, one could infer that the reaction is first-order with respect to the catalyst concentration and zero-order with respect to the substrate concentration under these conditions.

Thermodynamic Analyses:

Thermodynamic studies focus on the energy changes that occur throughout the reaction pathway. This includes the determination of key thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for each elementary step. These parameters help in understanding the stability of various intermediates and transition states.

For example, a highly negative ΔG for the formation of the catalyst-substrate complex would indicate a very stable intermediate, which could potentially act as a catalyst resting state. The difference in the activation energies (ΔG‡) for the formation of the two diastereomeric transition states leading to the major and minor enantiomers of the product directly correlates with the enantioselectivity of the reaction.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for modeling the thermodynamic landscape of a catalytic reaction. Experimental techniques such as calorimetry can also provide valuable thermodynamic data.

Illustrative Thermodynamic Data Table:

This interactive table shows a hypothetical set of calculated thermodynamic parameters for the key steps in a catalytic cycle.

StepΔG (kcal/mol)ΔH (kcal/mol)TΔS (kcal/mol)
Catalyst Activation-5.2-7.1-1.9
Substrate Coordination-3.8-5.5-1.7
Enantioselective Step (Major)+15.4+12.1-3.3
Enantioselective Step (Minor)+17.2+13.5-3.7
Product Dissociation+2.1+0.5-1.6

Integration of 6,6 Dimethyl 1,1 Biphenyl 2,2 Diamine in Advanced Material Science and Polymer Chemistry

Role as Monomers or Building Blocks for Polymeric Materials

6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine (B2637696) serves as a crucial diamine monomer in the synthesis of high-performance polymers, particularly polyamides and polyimides. Its incorporation into a polymer chain imparts specific desirable properties due to its non-coplanar structure, which arises from the steric hindrance of the methyl groups in the ortho-positions. This twisted biphenyl (B1667301) unit disrupts polymer chain packing, which can enhance solubility and modify mechanical properties.

In the synthesis of polyamides , this diamine can be reacted with various dicarboxylic acids or their derivatives. nih.govtandfonline.com The direct polycondensation reaction, such as the Yamazaki phosphorylation method, is often employed, using condensing agents like triphenyl phosphite (B83602) and pyridine. tandfonline.com The resulting polyamides often exhibit an amorphous nature and good solubility in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (B87167) (DMSO). nih.govtandfonline.com The introduction of the 2,2'-dimethylbiphenyl (B165481) unit is a strategy to improve the processability of aromatic polyamides, which are often limited by their poor solubility and high melting temperatures. nih.gov

For polyimides , which are renowned for their exceptional thermal stability, the diamine is reacted with aromatic tetracarboxylic dianhydrides. researchgate.netnih.gov The synthesis typically involves a two-step process: the formation of a soluble poly(amic acid) precursor, followed by thermal or chemical imidization to create the final polyimide. sci-hub.se The non-coplanar structure of the 6,6'-dimethylbiphenyl unit is instrumental in producing polyimides that are more soluble in organic solvents compared to those made from planar diamines, without significantly compromising their high thermal stability. researchgate.netncku.edu.tw This enhanced solubility is critical for their application in solution-based processing techniques like spin coating. semanticscholar.org

The properties of polymers derived from substituted biphenyl diamines are summarized in the table below, illustrating the impact of the monomer's structure.

Polymer TypeCo-monomer(s)Key Properties of Resulting Polymer
PolyamideAromatic dicarboxylic acidsAmorphous nature, good solubility in polar aprotic solvents, high thermal stability (Tg: 210-261°C), high decomposition temperatures (T10%: 497-597°C in air). nih.govtandfonline.com
PolyimideAromatic dianhydrides (e.g., 6FDA)Excellent solubility, high thermal stability (TDT10% > 500°C), high glass transition temperatures (Tg: 230-270°C), good mechanical properties. researchgate.netncku.edu.tw
Phenylated Polyimide3,6-Diphenylpyromellitic dianhydrideLimited solubility in m-cresol, formation of liquid-crystalline spherulites, reversible gellation in solution. ncku.edu.tw

Table 1: Properties of Polymers Derived from Biphenyl Diamine Monomers

Applications in Functional Polymers and Optoelectronic Materials

The distinct stereochemistry and electronic properties of this compound make it a valuable component in the design of functional polymers for advanced applications, including optoelectronics. atomfair.com Its chiral nature, when using a specific enantiomer like (R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine, allows for the synthesis of chiral polymers. scbt.com These materials are of interest in applications such as chiral separation and asymmetric catalysis. nih.gov

In the realm of optoelectronic materials , polyimides derived from structured diamines are highly sought after for their excellent thermal stability, chemical resistance, and superior dielectric properties. semanticscholar.orgresearchgate.net The incorporation of the 6,6'-dimethylbiphenyl moiety contributes to the development of polyimides with high optical transparency and a low coefficient of thermal expansion (CTE). mdpi.com The bulky, non-planar structure created by the methyl groups helps to reduce intermolecular charge-transfer complex (CTC) formation, which is often the cause of color in aromatic polyimides. This leads to more colorless and transparent films suitable for flexible displays, optical fiber coatings, and other optoelectronic devices. nih.govmdpi.com

Furthermore, the rigid biphenyl backbone and electron-donating amine groups make this compound a promising candidate for designing luminescent materials . atomfair.com When integrated into a polymer backbone, such units can influence the photophysical properties of the material. Coordination polymers and other materials with luminescent properties are used in applications like polymer light-emitting diodes (PLEDs) and sensors. mdpi.commdpi.com Research into hybrid materials, such as combining luminescent dyes with polymers or MOFs, shows pathways to creating highly stable and efficient luminescent systems for sensing and display technologies. rsc.orgnih.gov

Functional Polymer ApplicationRole of this compoundResulting Properties
Optoelectronics (Polyimides)Introduces non-coplanar structure, reduces chain packing and CTC formation. nih.govmdpi.comEnhanced optical transparency, low dielectric constant, high thermal stability, good dimensional stability. researchgate.netmdpi.comresearchgate.net
Luminescent PolymersActs as a structural component that can be part of a chromophore system. atomfair.comPotential for creating polymers with specific light-emitting properties for use in PLEDs and sensors. mdpi.commdpi.com
Chiral PolymersServes as a chiral building block when a pure enantiomer is used. scbt.comInduces stereoselectivity, useful for chiral separations and asymmetric catalysis. nih.govacs.org

Table 2: Applications of this compound in Functional Polymers

Development of this compound-based Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.govresearchgate.net The properties of MOFs, such as pore size, stability, and functionality, are highly tunable based on the choice of the metal and organic linker. This compound is an excellent candidate for use as a chelating N-donor ligand in the synthesis of MOFs. atomfair.com

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules held together by non-covalent intermolecular forces. The structural features of this compound make it a promising building block for designing supramolecular architectures. atomfair.com

The two primary amine groups are capable of acting as hydrogen bond donors, while the nitrogen atoms can also act as hydrogen bond acceptors. This allows the molecule to participate in self-assembly processes, forming well-defined, ordered structures through hydrogen bonding networks. The rigid biphenyl core provides a scaffold that directs the spatial orientation of these interactions.

Research on related chiral diamide-bridged biphenyls has shown that these molecules can form intermolecular aggregates in solution, as observed through NMR spectroscopy. uni-muenchen.de This aggregation is driven by specific intermolecular interactions, demonstrating the capacity of the biphenyl diamine motif to direct self-assembly. uni-muenchen.de Such controlled self-assembly is a foundational principle for creating complex functional materials, including liquid crystals, gels, and other organized molecular systems. The chirality of the molecule can be translated from the molecular level to the supramolecular level, potentially leading to the formation of helical or other chiral superstructures.

Advanced Characterization and Computational Modeling of 6,6 Dimethyl 1,1 Biphenyl 2,2 Diamine and Its Complexes

Spectroscopic Characterization Techniques

A combination of spectroscopic methods is essential for the comprehensive characterization of 6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine (B2637696) and its derivatives. Each technique provides unique insights into the molecular structure, bonding, and electronic environment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H- and ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds in solution. For this compound, ¹H and ¹³C-NMR spectra provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine (NH₂) protons, and the methyl (CH₃) protons. The aromatic region would typically display a complex pattern of multiplets due to the coupling between adjacent protons on the phenyl rings. The chemical shifts of these protons are influenced by the electronic effects of the amino and methyl substituents. The amine protons usually appear as a broad singlet, and their chemical shift can be dependent on the solvent and concentration. The methyl protons would give rise to a sharp singlet, with a chemical shift in the upfield region characteristic of alkyl groups attached to an aromatic ring. In deuterated chloroform (B151607) (CDCl₃), the residual solvent peak is typically observed at 7.26 ppm. scienceopen.com

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum of this compound would show distinct signals for the aromatic carbons and the methyl carbons. The chemical shifts of the aromatic carbons are indicative of their position on the ring and the nature of the substituents. The carbons bearing the amino groups (C-2 and C-2') and the methyl groups (C-6 and C-6') would have characteristic chemical shifts. The biphenyl (B1667301) linkage carbons (C-1 and C-1') would also have a distinct signal. For reference, the carbon signal for deuterated chloroform (CDCl₃) appears at 77.0 ppm. scienceopen.com

Expected NMR Data for this compound
NucleusExpected Chemical Shift Range (ppm)MultiplicityAssignment
¹H~6.5 - 7.5mAromatic Protons
¹HVariable (broad)sAmine (NH₂) Protons
¹H~2.0sMethyl (CH₃) Protons
¹³C~110 - 150-Aromatic Carbons
¹³C~15 - 25-Methyl (CH₃) Carbons

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various vibrational modes of the molecule. The N-H stretching vibrations of the primary amine groups are expected to appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings typically appear above 3000 cm⁻¹, while the C-H stretching of the methyl groups is observed just below 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings are found in the 1450-1600 cm⁻¹ region. The C-N stretching of the aromatic amine is expected around 1350 cm⁻¹. wwjmrd.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For biphenyl derivatives, the inter-ring C-C stretching mode is a characteristic Raman band.

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound in a suitable solvent would show absorption bands corresponding to π-π* transitions of the aromatic system. The presence of amino and methyl substituents on the biphenyl core influences the energy of these transitions and thus the position of the absorption maxima (λ_max). The spectrum typically reveals absorption bands in the UV region, and the exact wavelengths can be influenced by the solvent polarity. nih.govmdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. The mass spectrum of this compound, with a molecular formula of C₁₄H₁₆N₂, would show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight of approximately 212.29 g/mol . scbt.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Characteristic fragmentation pathways for similar compounds often involve cleavages of the bonds adjacent to the functional groups and the biphenyl linkage. nih.gov

X-ray Crystallography for Structural Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of crystalline solids at the atomic level. For chiral molecules like this compound, single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and the dihedral angle between the two phenyl rings, which is the defining feature of its atropisomerism.

A crystal structure of the (R)-enantiomer of this compound has been reported and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 798846. scienceopen.com The analysis of this crystal structure reveals the precise spatial arrangement of the atoms, confirming the non-planar, twisted conformation of the biphenyl backbone. This twist is a direct consequence of the steric hindrance between the methyl groups at the 6 and 6' positions. The crystallographic data provides definitive proof of the axial chirality of the molecule.

Crystallographic Data for (R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine
ParameterValue
CCDC Number798846 scienceopen.com
Associated Publication (DOI)10.1021/jo102254a scienceopen.com
Molecular FormulaC₁₄H₁₆N₂
ChiralityAxial (Atropisomeric)

Computational Chemistry Approaches

Computational chemistry, particularly methods based on Density Functional Theory (DFT), offers a powerful complement to experimental techniques for studying the structure, properties, and reactivity of molecules like this compound and its complexes.

DFT calculations can be employed to:

Optimize the molecular geometry: Theoretical calculations can predict the lowest energy conformation of the molecule, including the dihedral angle between the phenyl rings, and compare it with experimental data from X-ray crystallography.

Predict spectroscopic properties: Computational methods can simulate NMR chemical shifts, IR and Raman vibrational frequencies, and UV-Vis electronic transitions. These theoretical spectra can aid in the assignment of experimental data.

Analyze electronic structure: DFT provides insights into the distribution of electron density, molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and electrostatic potential. This information is crucial for understanding the reactivity and coordinating ability of the diamine ligand.

Model metal complexes: Computational studies can be extended to the metal complexes of this compound to understand the nature of the metal-ligand bonding, the geometry of the coordination sphere, and the electronic factors that govern the catalytic activity of these complexes.

By combining experimental characterization with computational modeling, a comprehensive understanding of the structural and electronic properties of this compound can be achieved, facilitating its application in various areas of chemical research.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the structural and electronic properties of molecules like this compound. DFT methods are employed to solve the electronic Schrödinger equation, providing a balance between computational cost and accuracy, making them suitable for medium to large-sized molecules.

Electronic Structure Analysis: Once the optimized geometry is obtained, DFT is used to calculate a wide range of electronic properties. These include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and optical properties.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show negative potential around the nitrogen atoms of the amine groups, indicating their nucleophilic character. This type of analysis has been successfully applied to other complex biphenyl derivatives to understand their reactive sites. researchgate.net

Atomic Charges: Mulliken or Natural Bond Orbital (NBO) analysis can be performed to assign partial charges to each atom, offering a quantitative measure of the electronic distribution and polarity of bonds.

These calculations provide a detailed electronic portrait of the molecule, which is fundamental for understanding its behavior in chemical reactions and its interactions in complexes.

Parameter Description Typical DFT Functional/Basis Set
Geometry OptimizationFinding the minimum energy 3D structure, especially the biphenyl dihedral angle.B3LYP/6-31G(d), PBE0/def2-TZVP
FMO AnalysisCalculation of HOMO, LUMO energies and the HOMO-LUMO gap.ωB97X-D/6-311+G(d,p)
Electrostatic PotentialMapping of electron density to identify nucleophilic and electrophilic sites.M06-2X/cc-pVTZ
Atomic ChargesQuantifying the charge distribution on each atom in the molecule.NBO analysis with B3LYP/6-311G(d,p)

Molecular Dynamics Simulations

While DFT provides a static, time-averaged picture of a molecule's minimum-energy state, Molecular Dynamics (MD) simulations offer a view of its dynamic evolution over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes, solvent interactions, and thermodynamic properties. springernature.com

For this compound and its metal complexes, MD simulations can be used to explore:

Conformational Flexibility: MD can simulate the rotation around the C-C single bond connecting the two phenyl rings. While this rotation is highly restricted, the simulation can quantify the torsional flexibility and the energy barriers associated with it, providing insight into the stability of the atropisomers.

Solvent Effects: By explicitly including solvent molecules in the simulation box, MD can model how the solvent structure around the diamine influences its conformation and reactivity.

Transport Properties: From the analysis of MD trajectories, it is possible to calculate properties such as translational and rotational diffusion coefficients. nih.gov

An MD simulation requires a force field, which is a set of parameters and potential functions that describe the energy of the system as a function of its atomic coordinates. For organic molecules like this compound, standard force fields such as AMBER, CHARMM, or OPLS are often used.

Simulation Component Description Example Choice
Force FieldA set of empirical energy functions and parameters to define interactions.GAFF (General Amber Force Field)
Solvent ModelExplicit or implicit representation of the solvent environment.Explicit TIP3P Water
EnsembleThe statistical ensemble (e.g., NVT, NPT) that defines the thermodynamic state.NPT (constant Number of particles, Pressure, Temperature)
Simulation TimeThe duration of the simulation, which must be long enough to sample relevant motions.100 nanoseconds

Quantum Chemical Calculations for Reaction Mechanism Prediction

Quantum chemical calculations, particularly those based on DFT, are powerful tools for elucidating and predicting reaction mechanisms. rsc.org Instead of just analyzing reactants and products, these methods can map the entire potential energy surface of a reaction, identifying key intermediates and, most importantly, the transition states that connect them. nih.gov

For reactions involving this compound, these calculations can:

Identify Reaction Pathways: By locating transition state structures and calculating their corresponding energy barriers (activation energies), chemists can predict the most likely pathway a reaction will follow. This is invaluable for understanding the selectivity of a reaction where the diamine is used as a chiral ligand or catalyst.

Elucidate the Role of the Ligand: In a catalytic cycle, quantum chemical calculations can show how the diamine ligand influences the geometry and electronic properties of the metal center at each step, explaining how it controls stereoselectivity.

Predict Reaction Outcomes: Advanced computational methods can be used to explore reaction networks automatically, potentially discovering new, unexpected reactions or side products. nih.gov This predictive capability can guide experimental design, saving significant time and resources by focusing on the most promising reaction conditions. rsc.orgnih.gov

The process typically involves optimizing the geometries of all reactants, intermediates, transition states, and products. A frequency calculation is then performed to confirm the nature of each stationary point (a minimum has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate).

Step in Mechanism Prediction Description Computational Method
Reactant/Product Optimization Find the lowest energy structures of the starting materials and final products.DFT (e.g., B3LYP/def2-SVP)
Transition State Search Locate the saddle point on the potential energy surface between reactants and products.Synchronous Transit-Guided Quasi-Newton (STQN) methods
Frequency Calculation Confirm stationary points and calculate zero-point vibrational energies (ZPVE).Numerical or analytical frequency calculations at the same level of theory.
Intrinsic Reaction Coordinate (IRC) Trace the minimum energy path from the transition state down to the connected reactant and product.IRC calculations

Prediction of Spectroscopic Properties

Computational methods can accurately predict a range of spectroscopic properties, which serves two main purposes: aiding in the structural elucidation of newly synthesized compounds and helping to interpret complex experimental spectra.

For this compound and its complexes, the following properties are commonly calculated:

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. Comparing calculated shifts with experimental data is a powerful way to confirm the proposed structure, including its stereochemistry.

Vibrational Spectroscopy (IR and Raman): After a geometry optimization, a frequency calculation yields the vibrational modes of the molecule. These can be directly correlated with peaks in the experimental IR and Raman spectra. The N-H stretching and bending vibrations of the amine groups are characteristic features that can be precisely assigned with the help of calculations.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is the most common method for calculating the energies of electronic transitions, which correspond to absorption maxima (λmax) in a UV-Vis spectrum. This can help to understand the origin of the observed colors of the compound and its complexes. Experimental studies on related biphenyl derivatives provide a basis for what to expect and what substituent effects influence the spectra. researchgate.net

The accuracy of these predictions is highly dependent on the level of theory, basis set, and whether environmental effects, such as the solvent, are included in the model (e.g., using a Polarizable Continuum Model, PCM).

Spectroscopic Property Typical Calculated Value (Hypothetical) Corresponding Experimental Region
¹H NMR Chemical Shift Aromatic Protons: 6.8-7.5 ppm; Methyl Protons: ~2.0 ppmAromatic: 6.5-8.0 ppm; Methyl: 1.5-2.5 ppm
¹³C NMR Chemical Shift Aromatic Carbons: 110-150 ppm; Methyl Carbons: ~20 ppmAromatic: 100-160 ppm; Methyl: 15-25 ppm
IR Frequency (N-H stretch) Symmetric: ~3350 cm⁻¹; Asymmetric: ~3440 cm⁻¹3300-3500 cm⁻¹
UV-Vis Absorption (λmax) π → π* transitions: ~250 nm, ~290 nm240-320 nm

Prospective Research Avenues for 6,6 Dimethyl 1,1 Biphenyl 2,2 Diamine in Chemical Science

Development of Novel Synthetic Strategies for Enhanced Efficiency and Selectivity

The synthesis of enantiopure atropisomeric biaryls like 6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine (B2637696) is a significant challenge in organic chemistry. While classical methods such as the Ullmann coupling of corresponding anilines or the reduction of dinitro precursors are established, future research is geared towards developing more efficient, selective, and sustainable synthetic routes.

A key area of development is the refinement of coupling methodologies. Traditional Ullmann reactions often require harsh conditions and can lead to moderate yields. Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer milder conditions and greater functional group tolerance. nih.gov A prospective strategy involves the asymmetric Suzuki coupling of appropriately substituted monocyclic precursors, where the chirality is induced catalytically.

Table 1: Exemplary Synthetic Transformations for Chiral Biphenyl (B1667301) Scaffolds nih.gov

Step Reaction Reagents Yield
1 Reduction NaBH₄ in Ethanol 99%
2 Bromination PBr₃ in CH₂Cl₂ 96%
3 Hydrogenation Pd/C, H₂ 99%

This table illustrates a synthetic sequence for a related chiral biphenyl diol, highlighting the high efficiency of modern synthetic methods that could be adapted for the synthesis of this compound.

Furthermore, strategies that avoid hazardous intermediates or harsh conditions are highly desirable. Research inspired by the improved synthesis of 6,6'-diamino-2,2'-bipyridine, which utilizes iron catalysis in liquid ammonia (B1221849) at ambient pressure, could pave the way for safer and more scalable production of the target diamine. researchgate.net

Exploration of New Catalytic Transformations with this compound Ligands

The primary application of this compound is as a chiral ligand in asymmetric catalysis. Its derivatives, particularly phosphine-based ligands like BIPHEMP (2,2'-dimethyl-6,6'-bis(diphenylphosphino)biphenyl), have been successfully employed. However, there is vast potential in exploring the use of the unmodified diamine and its simple derivatives as ligands in a wider array of catalytic reactions.

Recent studies have shown that the parent 2,2'-diamino-6,6'-dimethylbiphenyl is an inexpensive, air-stable, and highly efficient ligand for palladium-catalyzed cross-coupling reactions. Specifically, the combination of Pd(OAc)₂ and this diamine ligand has proven effective for Suzuki-Miyaura and Mizoroki-Heck reactions, demonstrating great tolerance for various functional groups on the substrates.

Table 2: Performance of Pd(OAc)₂/2,2'-diamino-6,6'-dimethylbiphenyl in Suzuki-Miyaura Coupling

Aryl Halide Arylboronic Acid Product Yield
4-Iodoanisole 4-Methylphenylboronic acid 4-Methoxy-4'-methylbiphenyl 90%
1-Iodonaphthalene Phenylboronic acid 1-Phenylnaphthalene 95%
4-Bromotoluene 4-Methoxyphenylboronic acid 4-Methoxy-4'-methylbiphenyl 94%

The table showcases the high yields obtained for various substrates under optimized conditions, highlighting the ligand's effectiveness.

Future research should focus on expanding the scope of these catalytic systems. This includes their application in other C-C and C-N bond-forming reactions, such as Buchwald-Hartwig amination, α-arylation of carbonyl compounds, and asymmetric addition reactions. chemrxiv.org The development of biomimetic catalysis using chiral diamine ligands in aqueous media represents a significant step towards green chemistry. chemrxiv.org Exploring the catalytic activity of metal complexes derived from this compound in reactions like asymmetric Diels-Alder or hydrogenation is another fertile ground for investigation. researchgate.net

Design of Advanced Materials with Tunable Properties

The rigid, well-defined structure of this compound makes it an excellent building block for advanced materials with tailored properties. The incorporation of this diamine into polymer backbones or as a linker in metal-organic frameworks (MOFs) can impart unique characteristics.

In polymer chemistry, diamines are essential monomers for the synthesis of polyimides and polyamides. The inclusion of the 6,6'-dimethylbiphenyl unit can enhance the thermal stability, mechanical strength, and hydrolytic resistance of the resulting polymers. ncku.edu.tw Research on polyimides derived from the related 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl has shown that the bulky, rigid biphenyl moiety can lead to materials with low dielectric constants, which are valuable for applications in microelectronics and telecommunications. ncku.edu.twrsc.org Similar benefits could be expected for polymers incorporating this compound.

The field of MOFs offers another exciting avenue. The diamine can function as a linker to construct porous, crystalline frameworks. The chirality and specific geometry of the ligand can be used to control the pore size, shape, and surface chemistry of the MOF. nih.gov This allows for the design of materials with tunable properties for specific applications, such as enantioselective separations, gas storage, and heterogeneous catalysis. researchgate.net For example, MOFs synthesized with functionalized diamine linkers have shown promise as antibacterial agents, where their high surface area and porous nature contribute to their efficacy. researchgate.net The development of "polyMOFs," where a polymer containing suitable coordinating groups acts as the ligand, is an emerging concept that could be applied to polymers derived from this compound to create novel hybrid materials. nih.gov

Interdisciplinary Research with Emerging Fields in Chemical Science

The unique properties of this compound position it at the intersection of several emerging fields in chemical science. Its potential extends beyond traditional synthesis and catalysis into areas like supramolecular chemistry, chemical sensing, and proteomics.

In supramolecular chemistry, the diamine can act as a chiral host molecule for the recognition and binding of specific guest molecules. The two amine groups can form hydrogen bonds, while the biphenyl scaffold provides a defined cavity. This could be exploited for the development of chiral sensors, where the binding of an analyte induces a measurable signal, such as a change in fluorescence.

The development of chiral selectors for chromatography is another area of interest. Immobilizing the diamine or its derivatives onto a solid support could create stationary phases for the separation of enantiomers. Its application as a chiral biphenyl compound for proteomics research has also been noted, suggesting its utility in the complex field of biochemical analysis. scbt.com

Furthermore, the intersection of catalysis and materials science is a burgeoning field. Catalysts based on this compound could be incorporated into porous materials like MOFs or polymers. This would combine the high activity and selectivity of the molecular catalyst with the stability and recyclability of a heterogeneous system, addressing key challenges in sustainable chemistry.

Q & A

Q. What experimental design strategies are effective for optimizing the synthesis of 6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine?

Methodological Answer: Factorial design is a robust approach for optimizing reaction parameters (e.g., temperature, solvent ratio, catalyst loading). By systematically varying these factors and analyzing their interactions, researchers can identify optimal conditions with minimal experimental runs. For example, a 2³ factorial design (three factors at two levels) can elucidate main effects and interactions, reducing resource expenditure . Advanced computational tools like COMSOL Multiphysics enable virtual simulations to predict reaction outcomes, accelerating parameter optimization without physical trials .

Q. Which spectroscopic techniques are most reliable for characterizing the structural purity of this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the biphenyl backbone and methyl/amine group positions. High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns. Infrared (IR) spectroscopy identifies functional groups (e.g., N-H stretching at ~3300 cm⁻¹). Cross-referencing with X-ray crystallography data (if available) ensures structural accuracy, particularly for distinguishing regioisomers .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Use nitrile gloves and lab coats to prevent skin contact.
  • Conduct reactions in a fume hood to avoid inhalation of vapors/dust.
  • Store in airtight containers under inert gas (e.g., N₂) to prevent oxidation.
  • In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Emergency eye washes and showers must be accessible .

Advanced Research Questions

Q. How can researchers elucidate the reaction mechanisms involving this compound in cross-coupling or polymerization processes?

Methodological Answer: Isotopic labeling (e.g., deuterated solvents or ¹⁵N-labeled amines) combined with kinetic studies can track reaction pathways. Density Functional Theory (DFT) simulations model transition states and intermediate stability, providing mechanistic insights. For polymerization, gel permeation chromatography (GPC) and MALDI-TOF mass spectrometry analyze chain propagation and termination steps .

Q. What computational approaches are suitable for simulating the electronic properties of this compound in material science applications?

Methodological Answer: Molecular dynamics (MD) simulations assess conformational flexibility, while time-dependent DFT (TD-DFT) predicts UV-Vis absorption spectra for optoelectronic applications. COMSOL Multiphysics integrates AI-driven parameter optimization to model charge transport in thin films or conductive polymers. Validate predictions with cyclic voltammetry and spectroelectrochemical data .

Q. How should researchers address contradictions in experimental data, such as inconsistent catalytic activity or solubility results?

Methodological Answer:

  • Perform sensitivity analysis to identify variables causing discrepancies (e.g., trace moisture in solvents).
  • Replicate experiments under controlled conditions (e.g., glovebox for air-sensitive reactions).
  • Use statistical tools like ANOVA to quantify variability and confirm significance of observed trends.
  • Cross-validate with alternative techniques (e.g., HPLC purity checks vs. NMR integration) .

Q. What methodologies are employed to study the role of this compound in advanced material synthesis (e.g., MOFs or conductive polymers)?

Methodological Answer: For metal-organic frameworks (MOFs), X-ray diffraction (XRD) and Brunauer-Emmett-Teller (BET) analysis characterize crystallinity and porosity. In conductive polymers, impedance spectroscopy and four-point probe measurements evaluate conductivity. Pair with in-situ Raman spectroscopy to monitor polymerization kinetics and doping effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.